6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-7-8-15-11(9-13)10-14(16(18)20)17(22-15)19-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVLBFGDXZXKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation of 2-Iminochromene Derivatives
A direct method involves reacting 2-imino-2H-chromene-3-carboxylic acid derivatives with aniline in acidic media. In a protocol adapted from, glacial acetic acid facilitates both imine stabilization and amide bond formation.
Procedure :
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Starting Material : 6-Methoxy-2-imino-2H-chromene-3-carboxylic acid (1.0 mmol) is dissolved in glacial acetic acid (15 mL).
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Reaction : Aniline (1.2 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
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Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF)/butanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 12 hours |
| Purity (HPLC) | >95% |
This method exploits the dual role of acetic acid as a solvent and proton donor, enabling simultaneous imine tautomerization and nucleophilic attack by aniline.
Multi-Step Synthesis via Chromene Carboxylic Acid Intermediate
A three-step route, inspired by, involves chromene ring formation, oxidation, and amidation:
Step 1: Synthesis of Ethyl 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate
A Kostanecki-Robinson cyclization of 3-methoxy salicylaldehyde with ethyl acetoacetate in acetic anhydride yields the chromene ester.
Step 2: Hydrolysis to 6-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid
The ester is saponified using NaOH (2M) in ethanol/water (1:1) at reflux, followed by acidification with HCl to precipitate the carboxylic acid.
Step 3: Imine Formation and Amidation
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Imine Introduction : The 2-oxo group is converted to 2-phenylimino by refluxing with aniline in toluene using p-toluenesulfonic acid (PTSA) as a catalyst.
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Amidation : The carboxylic acid is activated with PyBOP (1.1 eq) and reacted with aniline in dichloromethane, yielding the target compound.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| 1 | 80% | 110°C, 6 hours |
| 2 | 90% | Reflux, 4 hours |
| 3 | 65% | RT, 24 hours |
Direct Amidation Using Coupling Agents
For late-stage amidation, the carboxylic acid intermediate is activated with coupling agents such as PyBOP or HATU:
Procedure :
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Activation : 6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxylic acid (1.0 mmol) is treated with PyBOP (1.2 mmol) and DIPEA (2.0 mmol) in DMF.
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Amine Coupling : Aniline (1.5 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
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Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) isolates the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (NMR) | >98% |
Comparative Analysis of Synthetic Methods
Optimization of Reaction Conditions
Solvent Effects :
-
Acetic Acid : Enhances imine stability but may protonate aniline, slowing amidation.
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DMF : Polar aprotic solvents improve coupling agent efficiency but require anhydrous conditions.
Temperature :
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide.
Reduction: Formation of 6-methoxy-2-(phenylamino)-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibiotic lead compound.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer models (e.g., MCF-7 cells), where it exhibited a GI50 value of 5.5 µM. Mechanistic studies suggest that it activates the mitochondrial pathway of apoptosis, characterized by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic Bcl-2.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Medicine
This compound is being explored for its potential in drug development. Its pharmacological activities make it a candidate for further preclinical and clinical studies aimed at developing new therapeutic agents targeting various diseases.
Anticancer Activity Case Study
A significant study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to substantial growth inhibition, suggesting its potential as a therapeutic agent against breast cancer.
Antimicrobial Activity Case Study
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effectiveness at low concentrations, highlighting its potential utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene Ring
The chromene ring’s substitution pattern significantly impacts biological activity:
- 6-Methoxy vs. In PHPC, the 7-hydroxy group forms critical hydrogen bonds with AKR1B10’s catalytic residues (Tyr-49, His-111, Trp-220), making it essential for inhibition . Compound 26 (7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide) retains the 7-hydroxy group but substitutes the carboxamide with a benzyl group, achieving higher potency against AKR1B10 due to hydrophobic interactions with the enzyme’s active site .
Modifications to the Phenylimino Group
- 4-Methoxy vs. 3,4-Dimethoxy Substitutions: PHPC (25) features a 4-methoxy group on the phenylimino moiety, which is critical for AKR1B10 inhibition . In contrast, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) introduces additional methoxy groups at positions 3 and 4 on the phenyl ring, enhancing cytotoxicity against MOLT-4 and SK-OV-3 cancer cells (IC₅₀ values in the low micromolar range) . Halogenated analogs, such as 6-bromo-2-(4-phenoxyphenylimino)-2H-chromene-3-carboxamide, demonstrate how bulkier substituents (e.g., bromine) may alter solubility or binding kinetics, though their specific biological profiles remain less studied .
Carboxamide Side-Chain Diversity
- Pyridinyl vs. Aryl Substituents :
- PHPC (25 ) incorporates a pyridin-2-yl carboxamide group, facilitating interactions with AKR1B10’s anion-binding pocket. In contrast, compound 8g uses a 3,4-dimethoxyphenyl carboxamide, which enhances cytotoxicity via hydrogen bonding with Val301 and Leu302 in AKR1B10’s catalytic site .
- Benzylamide derivatives (e.g., 26 ) exhibit improved inhibition due to hydrophobic interactions, highlighting the role of side-chain flexibility in target engagement .
AKR1B10 Inhibition
The title compound and its analogs inhibit AKR1B10, an enzyme overexpressed in cancers like hepatocellular carcinoma. PHPC (25) is a competitive inhibitor (Ki ~ 0.1 µM), while 26 achieves greater selectivity through interactions with catalytic residues . Molecular docking studies suggest that substituent positioning (e.g., 7-hydroxy vs. 6-methoxy) dictates binding mode and potency .
Cytotoxic Effects
Compound 8g demonstrates broad-spectrum cytotoxicity (IC₅₀: 2.1 µM for MOLT-4; 3.8 µM for SK-OV-3), outperforming analogs with simpler substituents. This underscores the importance of methoxy groups in enhancing cell penetration and target affinity .
Comparison with Non-Phenylimino Coumarins
Coumarins lacking the phenylimino group, such as 7,8-dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (11), exhibit antiviral activity against HIV-1 reverse transcriptase, illustrating how structural divergence redirects biological function .
Biological Activity
6-Methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 336.35 g/mol. Its structure features a methoxy group at the 6-position, a phenylimino group at the 2-position, and a carboxamide functional group at the 3-position, which are critical for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. In vitro studies suggest that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
2. Anticancer Activity
The compound has also shown promising anticancer effects. Studies have reported its cytotoxic activity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 12.5 | Induction of apoptosis |
| Jurkat | 15.0 | Caspase activation |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits β-secretase, an enzyme implicated in Alzheimer's disease, thereby potentially reducing amyloid plaque formation.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies
-
Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with saline."Our findings indicate that this compound not only inhibits tumor growth but also enhances survival rates in treated subjects."
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Antimicrobial Testing
In another investigation by Johnson et al. (2024), the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus.
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antimicrobial Effects : Effective against multiple bacterial strains.
- Cytotoxicity : Significant inhibition of cancer cell proliferation.
- Mechanistic Insights : Involvement in apoptosis and enzyme inhibition.
Q & A
Basic: What are the recommended synthetic routes for 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Chromene scaffold formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds under basic conditions (e.g., piperidine catalysis) .
- Imino group introduction : Reaction with phenyl isocyanate or thiourea derivatives in anhydrous solvents (e.g., DMF) at controlled temperatures (60–80°C) to minimize side reactions .
- Carboxamide functionalization : Coupling agents like HATU or EDCI can mediate amide bond formation between the chromene intermediate and carboxylic acid derivatives .
Critical Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps.
Basic: What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve geometric isomerism of the imino group and chromene ring conformation (e.g., monoclinic crystal system with β ≈ 94°) .
Advanced: How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
- Purity variations : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to standardize test compounds .
- Structural confirmation : Validate tautomeric forms (e.g., imino vs. enamine) via IR (C=N stretch at 1600–1650 cm⁻¹) and X-ray diffraction .
- Assay conditions : Compare IC₅₀ values under identical pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to isolate biological variability .
Advanced: What strategies optimize the imino group’s stability during synthesis?
Methodological Answer:
The imino group is prone to hydrolysis under acidic/alkaline conditions. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) using buffered solutions .
- Low-temperature workup : Quench reactions at 0–5°C to stabilize intermediates before purification .
Advanced: How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets (e.g., kinase enzymes). Validate poses with MD simulations (NAMD/GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like logP and polar surface area .
- Electrostatic potential maps : Analyze charge distribution (Gaussian 09) to identify nucleophilic/electrophilic hotspots for functionalization .
Basic: What solvents and catalysts are optimal for its recrystallization?
Methodological Answer:
- Solvent pairs : Ethanol/water or ethyl acetate/hexane mixtures yield high-purity crystals .
- Catalyst selection : Trace acetic acid (1–2%) enhances crystal nucleation .
- Temperature gradient : Slow cooling from reflux to 4°C minimizes amorphous precipitate formation .
Advanced: How to resolve conflicting data on its photophysical properties?
Methodological Answer:
- Solvent polarity effects : Measure fluorescence λmax in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess π→π* transitions .
- Concentration-dependent aggregation : Use dynamic light scattering (DLS) to detect aggregation at >10 µM concentrations .
- Time-resolved spectroscopy : Differentiate singlet vs. triplet states via nanosecond transient absorption .
Advanced: What mechanistic insights exist for its anti-inflammatory activity?
Methodological Answer:
- COX-2 inhibition assays : Compare IC₅₀ values with indomethacin using ELISA kits (validate via Western blot for protein expression) .
- NF-κB pathway analysis : Use luciferase reporter assays in RAW 264.7 cells under LPS stimulation .
- ROS scavenging : Quantify superoxide radicals via ESR spectroscopy with TEMPO spin traps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
